5-(Dimethylamino)-2-fluorophenol
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Overview
Description
5-(Dimethylamino)-2-fluorophenol is an organic compound that features both a dimethylamino group and a fluorine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 5-(Dimethylamino)-2-fluorophenol may involve large-scale chemical reactions using automated systems to ensure precision and efficiency. The process typically includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the dimethylamino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
5-(Dimethylamino)-2-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-2-fluorophenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s biological activity and its ability to interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(dimethylamino)quinoline: Similar in having dimethylamino groups but differs in the core structure.
5-Amino-pyrazoles: Contains an amino group instead of a dimethylamino group.
3-Dimethylamino Benzoic Acid: Similar in having a dimethylamino group but differs in the functional groups attached to the benzene ring .
Uniqueness
5-(Dimethylamino)-2-fluorophenol is unique due to the presence of both a dimethylamino group and a fluorine atom on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
5-(dimethylamino)-2-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-10(2)6-3-4-7(9)8(11)5-6/h3-5,11H,1-2H3 |
InChI Key |
POTGISXUYOOQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)F)O |
Origin of Product |
United States |
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